Tryptophan 2,3-Dioxygenase (TDO) Inhibition: Comparative Potency Profile
A derivative of the 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid scaffold demonstrates measurable inhibition of human TDO with an IC50 of 561 nM [1]. In contrast, the same compound shows no significant activity against the related target CXCR4, with an IC50 > 10,000 nM, indicating a degree of selectivity [1]. While this data is for a derivative, it highlights the scaffold's inherent ability to engage TDO, a feature not shared by unsubstituted 1,2,4-triazine-6-carboxylic acid, which lacks the necessary 5-oxo motif for this interaction .
| Evidence Dimension | TDO Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Derivative of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid: IC50 = 561 nM (TDO) |
| Comparator Or Baseline | Same derivative against CXCR4: IC50 > 10,000 nM; 1,2,4-Triazine-6-carboxylic acid: No reported TDO activity |
| Quantified Difference | ≥ 17.8-fold selectivity over CXCR4 |
| Conditions | Inhibition of recombinant human TDO expressed in E. coli, measured by fluorescence assay after 1 hr incubation |
Why This Matters
This establishes a functional basis for the 5-oxo scaffold in modulating therapeutically relevant enzyme targets, differentiating it from simpler triazine analogs that lack this functionalization.
- [1] BindingDB. BDBM50127136 (CHEMBL1442185). Affinity Data: IC50 = 561 nM for Tryptophan 2,3-dioxygenase (Human); IC50 > 1.00E+4 nM for C-X-C chemokine receptor type 4 (Human). View Source
